2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride
Overview
Description
2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride is a chemical compound with the CAS Number: 68398-23-2 . It has a molecular weight of 282.81 and its IUPAC name is this compound . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H22N2O.ClH/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18);1H . This code provides a standard way to encode the compound’s molecular structure. The compound’s molecular formula is C15H23ClN2O .Physical and Chemical Properties Analysis
The compound has a molecular weight of 246.35 g/mol . It has a topological polar surface area of 55.1 Ų . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 246.173213330 g/mol . The compound is covalently bonded and has a complexity of 255 .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Li et al. (2013) detailed a one-pot synthesis method for enantiopure derivatives of a compound similar to 2-Amino-N-cyclohexyl-3-phenylpropanamide hydrochloride, highlighting the importance of these compounds in chemical synthesis (Tianwen Li et al., 2013).
- Research by Srivani et al. (2018) developed an efficient method to synthesize N-phenylacetamide derivatives using compounds related to this compound, emphasizing their utility in creating new pharmacophores (K. Srivani et al., 2018).
Potential Medical Applications
- Kumar et al. (2009) synthesized functionalized amino acid derivatives related to this compound and evaluated their cytotoxicity against human cancer cell lines, suggesting potential applications in cancer treatment (Vivek Kumar et al., 2009).
- Kiuchi et al. (2000) synthesized a series of compounds, including ones structurally related to this compound, and evaluated their immunosuppressive effects, indicating potential use in organ transplantation (M. Kiuchi et al., 2000).
Application in Analytical Methods
- Tait et al. (2015) used a compound similar to this compound in a novel method for detecting pathogenic bacteria, demonstrating the compound's utility in diagnostic and analytical applications (E. Tait et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-amino-N-cyclohexyl-3-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13;/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGCKPBUBLMTFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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